molecular formula C11H13N B13298720 1',3'-Dihydrospiro[azetidine-2,2'-indene]

1',3'-Dihydrospiro[azetidine-2,2'-indene]

Cat. No.: B13298720
M. Wt: 159.23 g/mol
InChI Key: AMPKSNZENGVDSB-UHFFFAOYSA-N
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Description

1’,3’-Dihydrospiro[azetidine-2,2’-indene] is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to an indene ring

Preparation Methods

The synthesis of 1’,3’-Dihydrospiro[azetidine-2,2’-indene] typically involves photochemical reactions. One common method is the visible light-mediated dearomative hydrogen atom abstraction and cyclization cascade of indoles. This process starts with readily accessible 3-substituted indoles, which undergo dearomatization upon irradiation at a wavelength of 420 nm in the presence of thioxanthen-9-one as a sensitizer . The reaction proceeds via energy transfer through a diradical intermediate, leading to the formation of the spirocyclic product with high diastereoselectivity .

Chemical Reactions Analysis

1’,3’-Dihydrospiro[azetidine-2,2’-indene] undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1’,3’-Dihydrospiro[azetidine-2,2’-indene] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,3’-Dihydrospiro[azetidine-2,2’-indene] involves its interaction with molecular targets through its spirocyclic structure. The rigidity of the spirocyclic system reduces conformational entropy, enhancing its binding affinity to specific targets. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

1’,3’-Dihydrospiro[azetidine-2,2’-indene] can be compared with other spirocyclic compounds such as:

  • 2-oxospiro[azetidine-3,3’-indolines]
  • 2,4-dioxospiro[azetidine-3,3’-indolines]
  • 1-oxo-1,3-dihydrospiro[indene-2,3’-indolines]

These compounds share similar spirocyclic structures but differ in their functional groups and reactivity. The unique aspect of 1’,3’-Dihydrospiro[azetidine-2,2’-indene] lies in its specific azetidine-indene fusion, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

spiro[1,3-dihydroindene-2,2'-azetidine]

InChI

InChI=1S/C11H13N/c1-2-4-10-8-11(5-6-12-11)7-9(10)3-1/h1-4,12H,5-8H2

InChI Key

AMPKSNZENGVDSB-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CC3=CC=CC=C3C2

Origin of Product

United States

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